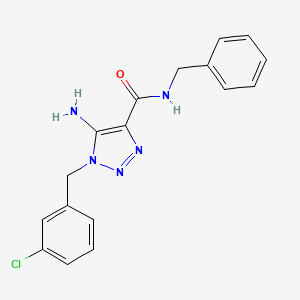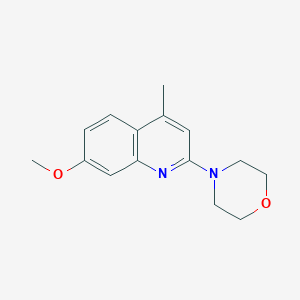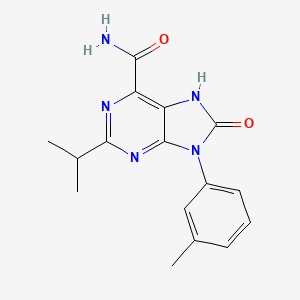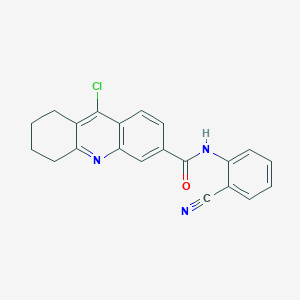![molecular formula C19H18F2N2O3 B10807771 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807771.png)
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a difluoromethoxyphenyl group, an indole moiety, and a methyleneamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized boron reagents and tailored reaction conditions to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and phenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and exerting therapeutic effects . The difluoromethoxy group can enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives share structural similarities and biological activities.
Difluoromethylated Compounds: Molecules with difluoromethyl groups, such as difluoromethyl phenyl sulfide, exhibit similar chemical properties.
Uniqueness
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is unique due to its combination of a difluoromethoxyphenyl group and an indole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H18F2N2O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C19H18F2N2O3/c1-13-10-15-4-2-3-5-17(15)23(13)18(24)12-25-22-11-14-6-8-16(9-7-14)26-19(20)21/h2-9,11,13,19H,10,12H2,1H3/b22-11- |
Clave InChI |
XNPYSDIFMOBGRF-JJFYIABZSA-N |
SMILES isomérico |
CC1CC2=CC=CC=C2N1C(=O)CO/N=C\C3=CC=C(C=C3)OC(F)F |
SMILES canónico |
CC1CC2=CC=CC=C2N1C(=O)CON=CC3=CC=C(C=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B10807692.png)



![2-[[4-(Difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807708.png)
![N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807711.png)
![3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-N,N,1-trimethyl-4-oxo-1,4-dihydroquinoline-6-sulfonamide](/img/structure/B10807730.png)
![1-(4-chlorobenzoyl)-N-[4-(dimethylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B10807740.png)
![1,1'-dimethylspiro[3H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B10807747.png)
![8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol](/img/structure/B10807755.png)

![1-[(2-chlorophenyl)methyl]-N-cyclopentyl-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807769.png)
![3-(4-methylbenzyl)-6-(2-oxo-2-piperidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B10807774.png)
![N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807775.png)
